molecular formula C8H13FO3 B13015394 Ethyl 2-fluoro-3-oxohexanoate CAS No. 76435-44-4

Ethyl 2-fluoro-3-oxohexanoate

Cat. No.: B13015394
CAS No.: 76435-44-4
M. Wt: 176.19 g/mol
InChI Key: LNOHNNJHHLKCNM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C8H13FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethyl acetate with propionyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using a reaction kettle coupled with a rectifying tower. This method involves feeding the reactants into the reaction kettle, followed by separation and purification steps to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.

    Reduction: Formation of ethyl 2-fluoro-3-hydroxyhexanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-oxohexanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-fluoro-3-oxohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .

Biological Activity

Ethyl 2-fluoro-3-oxohexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H11FO3
  • Molecular Weight : 162.16 g/mol
  • CAS Number : 13623512

The presence of the fluorine atom in the structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for its role as an intermediate in various synthetic pathways, particularly in the development of pharmaceuticals. Its biological activities include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, including deoxycytidine kinase (dCK), which is crucial in nucleotide metabolism. Inhibition of dCK can lead to reduced levels of deoxycytidine triphosphate (dCTP), impacting DNA synthesis in cancer cells .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The fluorine atom enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Enzyme Interaction Studies

A study evaluating the interaction of this compound with dCK demonstrated that the compound competes with natural substrates, leading to significant inhibition of enzyme activity. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, showcasing its potential as a therapeutic agent .

Table 1: Inhibitory Activity of this compound on dCK

Cell LineIC50 (µM)Reference
L12105.469 ± 1.336
CCRF-CEM0.330 ± 0.160
HCT116ND

ND = Not Determined

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that at higher concentrations, the compound induced apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane depolarization.

Properties

CAS No.

76435-44-4

Molecular Formula

C8H13FO3

Molecular Weight

176.19 g/mol

IUPAC Name

ethyl 2-fluoro-3-oxohexanoate

InChI

InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3

InChI Key

LNOHNNJHHLKCNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OCC)F

Origin of Product

United States

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